molecular formula C15H21N3O3 B13808263 Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- CAS No. 22636-29-9

Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)-

Cat. No.: B13808263
CAS No.: 22636-29-9
M. Wt: 291.35 g/mol
InChI Key: RMCDTZNXPUSKTQ-UHFFFAOYSA-N
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Description

Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and an ethoxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves several steps. One common method includes the reaction of 3-amino-4-ethoxybenzoic acid with 2-cyanoethyl and 2-hydroxyethyl amines under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl or hydroxyethyl groups are replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- stands out due to its unique combination of functional groups. Similar compounds include:

These structural differences highlight the uniqueness of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- and its specific applications in scientific research.

Properties

CAS No.

22636-29-9

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide

InChI

InChI=1S/C15H21N3O3/c1-3-21-15-6-5-13(17-12(2)20)11-14(15)18(9-10-19)8-4-7-16/h5-6,11,19H,3-4,8-10H2,1-2H3,(H,17,20)

InChI Key

RMCDTZNXPUSKTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)N(CCC#N)CCO

Origin of Product

United States

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